(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis
The compound has been explored for its potential in catalytic synthesis processes. For instance, a study highlighted the heteropoly acid-catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through a smooth coupling with (4-methylcyclohex-3-en-1-yl)methanol. This process, facilitated by phosphomolybdic acid, is valued for its simplicity, convenience, and environmental-friendly nature (Anjibabu et al., 2013).
Synthesis of Derivatives
The molecule has also been used in the synthesis of various derivatives. A research paper describes a versatile method for the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate (Nakamura et al., 2009).
Stereoselective Syntheses
Another study focused on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, indicating the compound's relevance in creating structurally complex molecules with potential biological activity (Krow et al., 2004).
Novel Synthesis Techniques
Research also extends into novel synthesis techniques involving this compound. For instance, the first fluorinated analogue of naturally occurring 2,4-methanoproline, 4-fluoro-2,4-methanoproline, was synthesized from methyl 2-fluoroacrylate, indicating the compound's utility in generating 2-azabicyclo[2.1.1]hexane skeletons (Tkachenko et al., 2009).
Mechanism of Action
Target of Action
The primary target of (4-Methyl-2-oxabicyclo[21Similar compounds have been found to target the interleukin receptor-associated kinase 4 (irak4), a key node of signaling within the innate immune system .
Mode of Action
The specific mode of action for (4-Methyl-2-oxabicyclo[21If it acts similarly to other compounds that target irak4, it may regulate the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The biochemical pathways affected by (4-Methyl-2-oxabicyclo[21Compounds that target irak4 are known to influence the innate immune system’s signaling pathways . These pathways can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Result of Action
The molecular and cellular effects of (4-Methyl-2-oxabicyclo[21If it acts similarly to other compounds that target irak4, it may regulate the production of inflammatory cytokines and chemokines .
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)9-5-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJEAWYWFCKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168105-37-9 |
Source
|
Record name | {4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.